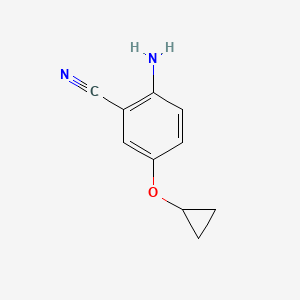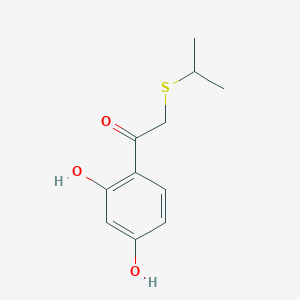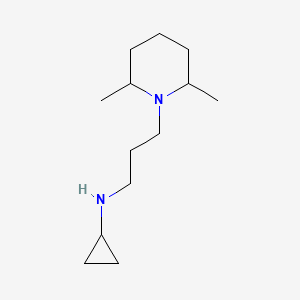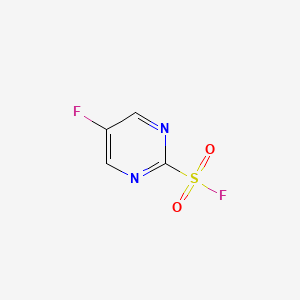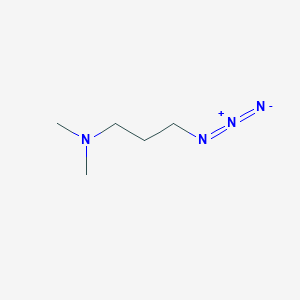
(3-Azidopropyl)dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Azidopropyl)dimethylamine is an organic compound with the molecular formula C5H12N4 It is a derivative of dimethylamine, where the hydrogen atoms on the nitrogen are replaced by a propyl chain with an azide group at the terminal position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)dimethylamine typically involves the reaction of 3-chloropropylamine with sodium azide in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The general reaction scheme is as follows:
Cl-(CH2)3NH2+NaN3→N3-(CH2)3NH2+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反应分析
Types of Reactions
(3-Azidopropyl)dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted amines or thiols.
Reduction: (3-Aminopropyl)dimethylamine.
Cycloaddition: Triazole derivatives.
科学研究应用
(3-Azidopropyl)dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, improving product quality and efficiency.
作用机制
The mechanism of action of (3-Azidopropyl)dimethylamine largely depends on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the azide group is converted to an amine group through the transfer of electrons from the reducing agent. In cycloaddition reactions, the azide group forms a triazole ring through a concerted mechanism involving the formation of a 1,3-dipole intermediate .
相似化合物的比较
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen.
(3-Aminopropyl)dimethylamine: Similar structure but with an amine group instead of an azide group.
Trimethylamine: An amine with three methyl groups attached to the nitrogen.
Uniqueness
(3-Azidopropyl)dimethylamine is unique due to the presence of the azide group, which imparts distinct reactivity compared to other amines. The azide group allows for participation in cycloaddition reactions, which are not possible with simple amines like dimethylamine or trimethylamine .
属性
分子式 |
C5H12N4 |
|---|---|
分子量 |
128.18 g/mol |
IUPAC 名称 |
3-azido-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H12N4/c1-9(2)5-3-4-7-8-6/h3-5H2,1-2H3 |
InChI 键 |
UGCQSNBUMGFAFD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


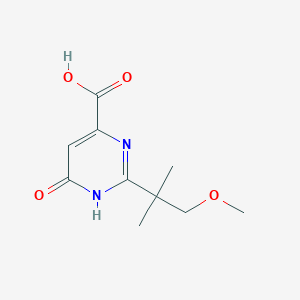

![4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13636703.png)

![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)
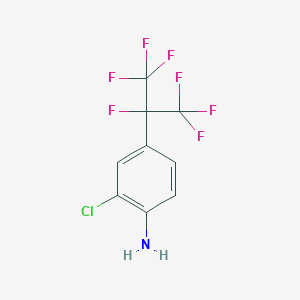
![5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13636727.png)

